molecular formula C9H10BrN B2614438 4-Bromo-5,6,7,8-tetrahydroquinoline CAS No. 881204-70-2

4-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No. B2614438
CAS RN: 881204-70-2
M. Wt: 212.09
InChI Key: CQXCEWIDPHPVAH-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydroquinoline is a chemical compound with the CAS Number: 881204-70-2 . It has a molecular weight of 212.09 and is typically in liquid form .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular formula of 4-Bromo-5,6,7,8-tetrahydroquinoline is C9H10BrN . The molecular weight is 212.0864 .


Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .

Scientific Research Applications

Synthesis of Quinoline Derivatives

4-Bromo-5,6,7,8-tetrahydroquinoline is valuable in synthesizing quinoline derivatives. Şahin et al. (2008) demonstrated its use in the efficient and selective synthesis of tribromoquinoline and dibromo-1,2,3,4-tetrahydroquinoline, pivotal in creating novel trisubstituted quinoline derivatives (Şahin et al., 2008).

Preparation of Imides and Other Compounds

In 2002, Abramov et al. reported using 4-bromo-5-nitrophthalonitrile, structurally related to 4-bromo-5,6,7,8-tetrahydroquinoline, for synthesizing dicyano tetrahydroquinoxalines. These compounds are precursors for imides, phthalocyanines, and hexazocyclanes, highlighting its utility in creating diverse chemical structures (Abramov et al., 2002).

Intermediate in PI3K/mTOR Inhibitors Synthesis

Fei Lei et al. (2015) identified a compound synthesized from 6-bromoquinolin-4-ol, closely related to 4-bromo-5,6,7,8-tetrahydroquinoline, as an important intermediate in the synthesis of PI3K/mTOR inhibitors. This showcases its significance in pharmaceutical chemistry (Fei Lei et al., 2015).

Synthesis of Biologically Active Compounds

The synthesis of 6-bromo-4-iodoquinoline, a derivative of 4-bromo-5,6,7,8-tetrahydroquinoline, has been reported by Wenhui Wang et al. (2015) as an intermediate for various biologically active compounds, including GSK2126458 (Wenhui Wang et al., 2015).

Photolabile Protecting Group for Carboxylic Acids

Fedoryak and Dore (2002) described the use of brominated hydroxyquinoline, similar to 4-bromo-5,6,7,8-tetrahydroquinoline, as a photolabile protecting group for carboxylic acids. Its high efficiency and suitability for in vivo use make it a valuable tool in biochemistry (Fedoryak & Dore, 2002).

Synthesis of Trifluoromethyl-containing Compounds

Johnson et al. (2013) highlighted the synthesis of tetrahydroquinolines and tetrahydronaphthyridines with trifluoromethyl groups, indicating the chemical's role in creating compounds with potential medicinal value (Johnson et al., 2013).

Safety and Hazards

The safety information for 4-Bromo-5,6,7,8-tetrahydroquinoline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 4-Bromo-5,6,7,8-tetrahydroquinoline were not found, research into similar compounds such as substituted quinolines and tetrahydroquinolines continues to be an active area of study . These compounds are being explored for their potential medicinal benefits, including anti-inflammatory, antimalarial, antitubercular, antibacterial, and antiviral activities .

properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCEWIDPHPVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881204-70-2
Record name 4-bromo-5,6,7,8-tetrahydroquinoline
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